molecular formula C10H3BrCl2N2 B1291259 6-Bromo-4,8-dichloroquinoline-3-carbonitrile CAS No. 886362-77-2

6-Bromo-4,8-dichloroquinoline-3-carbonitrile

Cat. No.: B1291259
CAS No.: 886362-77-2
M. Wt: 301.95 g/mol
InChI Key: FEUYJGKSUKENAI-UHFFFAOYSA-N
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Description

6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its potent antibacterial, antifungal, and antiproliferative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves a multistep procedure. One common method starts with the reaction of aniline with ethyl chloroacetate to form the intermediate ethyl 2-chloroaniline. This intermediate is then reacted with malononitrile to form ethyl 2-(2-cyano-3-phenylamino-4,8-dichloroquinolin-6-yl)acetate. The final product is obtained by the hydrolysis of this intermediate with sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of 6-bromo-4,8-dichloroquinoline and sodium cyanide in an appropriate solvent, followed by purification to obtain the target product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,8-dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include sodium cyanide and other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the quinoline ring structure.

Common Reagents and Conditions

    Substitution Reactions: Sodium cyanide in an appropriate solvent.

    Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide yield the corresponding nitrile derivatives .

Scientific Research Applications

6-Bromo-4,8-dichloroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antibacterial and antifungal properties.

    Medicine: Investigated for its antiproliferative effects, making it a potential candidate for cancer research.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. Its antibacterial and antifungal properties are attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The antiproliferative effects are likely due to its interaction with cellular pathways that regulate cell growth and division.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-dichloroquinoline: Another quinoline derivative with similar properties.

    6-Bromo-4,8-dichloroquinoline-3-carboxamide: A related compound with a carboxamide group instead of a carbonitrile group.

Uniqueness

6-Bromo-4,8-dichloroquinoline-3-carbonitrile is unique due to its specific combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-4,8-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUYJGKSUKENAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640758
Record name 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-77-2
Record name 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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